molecular formula C12H21NO4 B6156665 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid CAS No. 1889627-03-5

3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid

Cat. No. B6156665
CAS RN: 1889627-03-5
M. Wt: 243.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid, also known as t-BOC-CBPA, is an organic compound that has a wide range of applications in the field of biochemistry and pharmacology. It is a cyclic carboxylic acid and is a derivative of cyclobutanol. This compound has been used in the synthesis of various compounds, such as peptides and nucleosides. It is also used in the synthesis of various drugs, such as the anti-cancer drug paclitaxel. In addition, t-BOC-CBPA has been used in the synthesis of various biocatalysts, such as enzymes, and it has also been used in the development of new drugs.

Scientific Research Applications

T-BOC-CBPA has a wide range of applications in the field of biochemistry and pharmacology. It has been used in the synthesis of various peptides, nucleosides, and drugs. It has also been used in the synthesis of various biocatalysts, such as enzymes. In addition, 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid has been used in the development of new drugs, such as anti-cancer drugs. It has also been used in the development of new drug delivery systems.

Mechanism of Action

T-BOC-CBPA acts as a protecting group in the synthesis of peptides and nucleosides. It is also used as a linker molecule in the synthesis of various drugs. In addition, 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid can be used as a catalyst in the synthesis of various compounds, such as peptides and nucleosides.
Biochemical and Physiological Effects
T-BOC-CBPA is not known to have any direct biochemical or physiological effects in humans. However, it has been used in the synthesis of various drugs, such as the anti-cancer drug paclitaxel, and it has also been used in the development of new drug delivery systems.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid in lab experiments is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid can be used as a protecting group in the synthesis of peptides and nucleosides, and it can also be used as a linker molecule in the synthesis of various drugs. However, 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid is not very soluble in organic solvents, and it is also sensitive to hydrolysis.

Future Directions

Potential future directions for 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid include the development of new drugs and drug delivery systems, the synthesis of new biocatalysts, and the development of new synthetic methods for the synthesis of peptides and nucleosides. In addition, 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid could be used in the development of new catalysts for organic reactions, and it could also be used in the development of new materials. Finally, 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid could be used in the development of new analytical techniques, such as mass spectrometry.

Synthesis Methods

The synthesis of 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid is achieved by reacting tert-butyl alcohol with ethyl chloroformate in the presence of a base, such as potassium carbonate. The reaction produces a cyclic carboxylic acid, which is then reacted with an amine to produce 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid. This reaction is typically carried out in an aqueous solution at room temperature. The reaction is typically complete within a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid involves the protection of the amine group, followed by the formation of the cyclobutyl ring and subsequent deprotection of the amine group. The final step involves the addition of a propanoic acid group to the cyclobutyl ring.", "Starting Materials": [ "tert-butyl carbamate", "cyclobutene", "propanoic acid", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "triethylamine" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butyl carbamate with propanoic acid in the presence of diethyl ether and triethylamine.", "Step 2: Formation of the cyclobutyl ring by reacting cyclobutene with the protected amine group in the presence of hydrochloric acid.", "Step 3: Deprotection of the amine group by reacting the cyclobutyl ring intermediate with sodium hydroxide and sodium bicarbonate.", "Step 4: Addition of the propanoic acid group by reacting the deprotected intermediate with propanoic acid in the presence of magnesium sulfate and ethyl acetate.", "Step 5: Purification of the final product by recrystallization or column chromatography." ] }

CAS RN

1889627-03-5

Product Name

3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid

Molecular Formula

C12H21NO4

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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